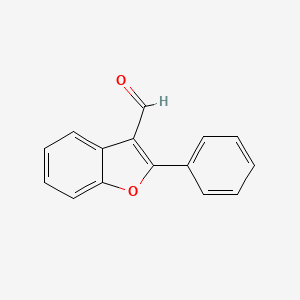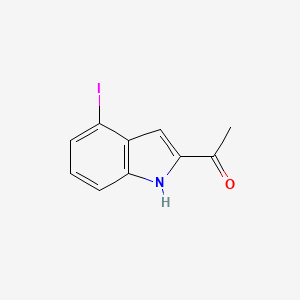
1-(4-Iodo-1H-indol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodo-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 1-(4-Iodo-1H-indol-2-yl)ethanone typically involves the iodination of an indole precursor. One common method includes the reaction of 1H-indole-2-yl ethanone with iodine in the presence of an oxidizing agent. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require heating to facilitate the reaction .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of production.
Análisis De Reacciones Químicas
1-(4-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole derivatives with higher oxidation states. Reduction reactions can also be performed to modify the ethanone group or the indole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(4-Iodo-1H-indol-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the study of biological pathways involving indole derivatives. It can act as a probe to investigate enzyme activities and receptor interactions.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-1H-indol-2-yl)ethanone is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, influencing biological processes. The iodine atom may enhance the compound’s reactivity and binding affinity, contributing to its biological effects .
Comparación Con Compuestos Similares
1-(4-Iodo-1H-indol-2-yl)ethanone can be compared with other indole derivatives, such as:
1-(1H-Indol-2-yl)ethanone: Lacks the iodine atom, resulting in different reactivity and biological activity.
1-(1H-Indol-3-yl)ethanone: The position of the substituent on the indole ring affects its chemical properties and applications.
1-(4-Bromo-1H-indol-2-yl)ethanone:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8INO |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
1-(4-iodo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8INO/c1-6(13)10-5-7-8(11)3-2-4-9(7)12-10/h2-5,12H,1H3 |
Clave InChI |
GCQQVERMUUJKAE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(N1)C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671345.png)
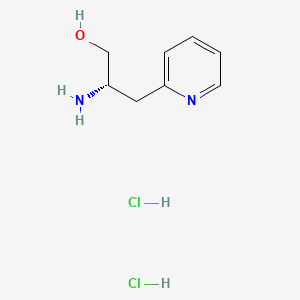
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
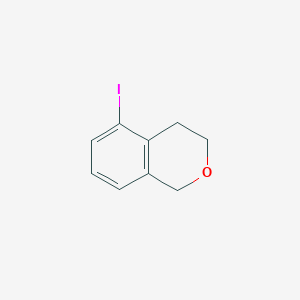
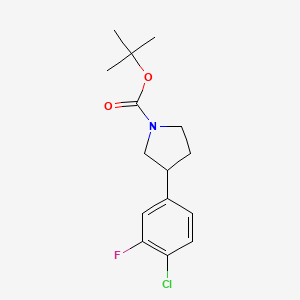
![7-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13671389.png)
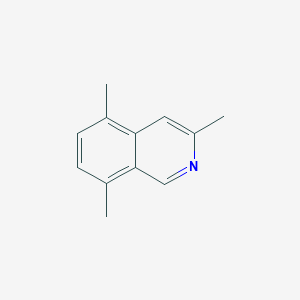
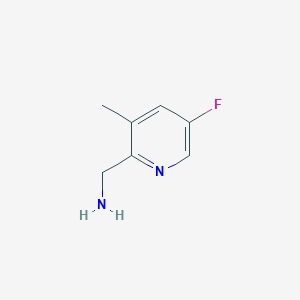
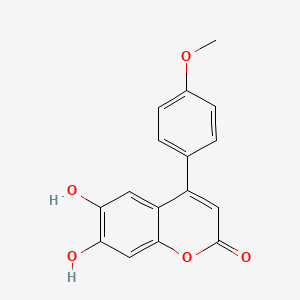
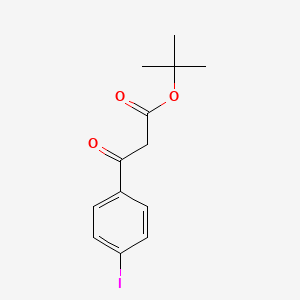
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)

![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
